molecular formula C11H26NO2PS B1212451 VX. CAS No. 50782-69-9

VX.

Cat. No.: B1212451
CAS No.: 50782-69-9
M. Wt: 267.37 g/mol
InChI Key: JJIUCEJQJXNMHV-UHFFFAOYSA-N
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Description

VX. is a highly toxic organophosphorus compound known for its use as a nerve agent. It is an amber-colored, odorless liquid that acts rapidly and is primarily used in military applications. This compound is part of the V-series nerve agents, which are known for their high toxicity and persistence in the environment .

Scientific Research Applications

This compound has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is used to study the mechanisms of organophosphorus compounds and their interactions with various reagents . In biology, it serves as a model compound for studying the effects of nerve agents on biological systems . In medicine, research focuses on developing antidotes and treatments for poisoning by such nerve agents . Additionally, it has industrial applications in the development of pesticides and other chemical products .

Preparation Methods

The synthesis of VX. involves several steps. One common method is the transesterification of diethyl methylphosphonite with 2-(diisopropylamino)ethanol . The reaction conditions typically require an inert atmosphere and controlled temperatures to ensure the desired product is obtained. Industrial production methods often involve large-scale chemical reactors and stringent safety protocols due to the compound’s high toxicity .

Chemical Reactions Analysis

VX. undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of phosphonic acids, while reduction may yield phosphonothioates .

Mechanism of Action

VX. exerts its effects by inhibiting the enzyme acetylcholinesterase, which is crucial for the breakdown of acetylcholine in the nervous system . This inhibition leads to an accumulation of acetylcholine, causing continuous stimulation of muscles, glands, and central nervous system structures. The molecular targets include the active site of acetylcholinesterase, and the pathways involved are primarily related to neurotransmission .

Comparison with Similar Compounds

VX. is often compared with other nerve agents in the V-series, such as VX and VR-56 . These compounds share similar structures and mechanisms of action but differ in their physical properties and toxicity levels. For instance, VX is known for its high persistence in the environment, while VR-56 has a slightly different chemical structure that affects its volatility and solubility . Other similar compounds include O-Ethyl S-2-dimethylaminoethyl methylphosphonothiolate and O,S-diethyl methylphosphonothioate .

Properties

CAS No.

50782-69-9

Molecular Formula

C11H26NO2PS

Molecular Weight

267.37 g/mol

IUPAC Name

N-[2-[ethoxy(methyl)phosphoryl]sulfanylethyl]-N-propan-2-ylpropan-2-amine

InChI

InChI=1S/C11H26NO2PS/c1-7-14-15(6,13)16-9-8-12(10(2)3)11(4)5/h10-11H,7-9H2,1-6H3

InChI Key

JJIUCEJQJXNMHV-UHFFFAOYSA-N

SMILES

CCOP(=O)(C)SCCN(C(C)C)C(C)C

Canonical SMILES

CCOP(=O)(C)SCCN(C(C)C)C(C)C

boiling_point

568 °F at 760 mm Hg decomposes (EPA, 1998)
298 °C

Color/Form

Amber-colored liquid
Liquid
Colorless to straw colored liquid, similar in appearance to motor oil

density

1.0083 at 77 °F (EPA, 1998)
1.0083 g/mL at 25 °C

flash_point

318.2 °F (EPA, 1998)

melting_point

Freezing point below -60° F (EPA, 1998)
Below -51 °C

50782-69-9
65167-63-7
65167-64-8

physical_description

Phosphonothioic acid, methyl-, s-(2-(bis(1-methylethyl)amino)ethyl) o-ethyl ester is an odorless liquid, with an amber color. Used as a quick-acting military chemical nerve agent.
Clear, amber-colored, oily liquid.

solubility

In water, 30 g/L at 25 °C
Dissolves well in organic solvents

Synonyms

agent VX
EDIM
ethyl ((2-(bis(propan-2-yl)amino)ethyl)sulfanyl)(methyl)phosphinate
methylphosphonothioate
methylphosphonothioic acid S-(2-(bis(1-methylethyl)amino)ethyl) O-ethyl ester
O-ethyl S-(2-diisopropylaminoethyl)methylphosphonothioate
S-(2-diisopropylaminoethyl)ethylmethylphosphonothioate
S-2-diisopropylaminoethyl methyl phosphonothiolate
VX

vapor_density

9.2 (EPA, 1998) (Relative to Air)
9.2 (Air = 1)

vapor_pressure

0.0007 mm Hg at 77 °F (EPA, 1998)
8.78X10-4 mm Hg at 25 °C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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